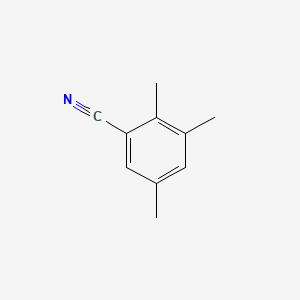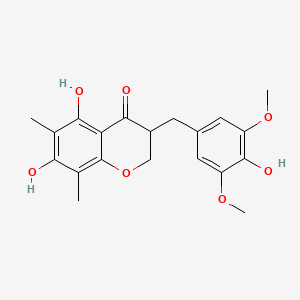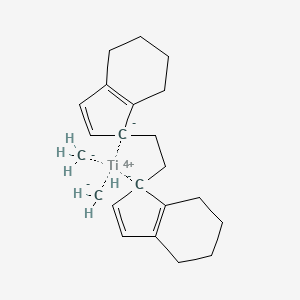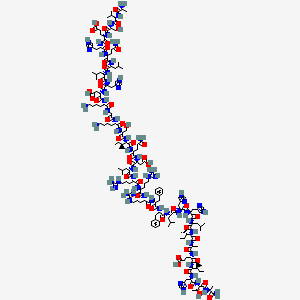
3,3,3-Trideuteriopropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,3-Trideuteriopropan-1-amine is a derivative of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups . It is classified as an amine, which are categorized as primary, secondary, or tertiary by the number of hydrocarbon groups attached to the nitrogen atom .
Synthesis Analysis
The synthesis of this compound and similar compounds has been a topic of intense research. For instance, tris(3-aminopropyl)amine-based tripodal urea and thiourea receptors have been synthesized and their anion binding properties have been investigated for halides and oxoanions .Molecular Structure Analysis
Amines typically have three bonds and one pair of lone pair electrons. This makes the nitrogen sp3 hybridized, trigonal pyramidal, with a bond angle of roughly 109.5 degrees .Chemical Reactions Analysis
Amines, including this compound, react rapidly with acid chlorides or acid anhydrides to form amides . They also play a significant role in the synthesis of pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .Physical And Chemical Properties Analysis
Physical properties of amines include density, color, hardness, melting and boiling points, and electrical conductivity . Chemical properties describe the characteristic ability of a substance to react to form new substances; they include its flammability and susceptibility to corrosion .Applications De Recherche Scientifique
Synthesis of Labeled Compounds
3,3,3-Trideuteriopropan-1-amine plays a critical role in the synthesis of deuterated compounds, essential for mass spectrometry (MS) studies. For instance, it has been utilized in the preparation of labeled oxazaphosphorines, specifically deuterated cyclophosphamides and ifosfamides. These labeled compounds are crucial for tracing and understanding drug metabolism and distribution within biological systems, offering insights into pharmacokinetics and pharmacodynamics without altering the biological properties of the compounds under study (Springer, Colvin, & Ludeman, 2007).
Activation and Functionalization of Alkyl and Aryl Halides
Recent advancements have demonstrated the potential of this compound-derived aminoalkyl radicals as effective halogen-atom transfer agents. This application is significant for the activation and functionalization of alkyl and aryl halides, facilitating a range of redox transformations. Such chemical reactions are pivotal in organic synthesis, enabling the construction of complex molecules with high chemoselectivity under mild conditions. This method presents a safer alternative to traditional reagents, contributing to the development of greener synthetic processes (Constantin et al., 2020).
Amination of Unactivated Alkanes
A novel application involves the amination of unactivated alkanes using a bromine-based reagent, a process that traditionally requires metal catalysts or high temperatures. This breakthrough represents a significant advancement in the direct functionalization of alkanes, offering a metal-free approach to introducing amino groups into hydrocarbons. Such methodologies are invaluable in the synthesis of amines, a fundamental class of compounds in pharmaceuticals, agrochemicals, and materials science (Ochiai et al., 2011).
Material Chemistry and Polymer Synthesis
The reactivity and versatility of this compound also find applications in material chemistry, particularly in the synthesis of biobased polymers. Its utilization as a building block for polymers underscores the growing interest in sustainable materials. By leveraging biobased resources, researchers aim to develop environmentally friendly polymers with applications ranging from automotive to healthcare. This aligns with the broader objectives of green chemistry, emphasizing the need for renewable materials and processes that minimize environmental impact (Froidevaux et al., 2016).
Orientations Futures
Mécanisme D'action
Target of Action
1-Propylamine-d3, also known as N-PROPYL-3,3,3-D3-AMINE or 3,3,3-Trideuteriopropan-1-amine, is a compound that is often used in pharmaceutical analytical testing . , suggesting that it may interact with specific enzymes in the body.
Mode of Action
Given its categorization as an enzyme inhibitor , it can be inferred that it likely works by binding to specific enzymes and inhibiting their activity. This could result in changes to biochemical processes within the body.
Biochemical Pathways
For instance, aminopropyltransferases, a group of enzymes that transfer aminopropyl groups derived from decarboxylated S-adenosyl-methionine to propylamine acceptors, are known to produce polyamines . These polyamines are ubiquitous metabolites with a positive charge at physiological pH .
Pharmacokinetics
For instance, the pharmacokinetics of related compounds like Vitamin D3 and its 25OHD3 metabolite have been modeled to predict mean exposure from varied doses and administration routes .
Result of Action
Given its categorization as an enzyme inhibitor , it can be inferred that its action could result in the inhibition of certain enzymatic processes within the body.
Analyse Biochimique
Biochemical Properties
1-Propylamine-d3, like other amines, can engage in hydrogen bonding with water . This property makes amines of low molar mass quite soluble in water The solubility of amines plays a crucial role in their interactions with enzymes, proteins, and other biomolecules
Molecular Mechanism
A computational study of the dehydrogenation reaction of trans-propylamine (a related compound) in the gas phase has been performed using density functional method (DFT) and CBS-QB3 calculations . Different mechanistic pathways were studied for the reaction of n-propylamine
Propriétés
IUPAC Name |
3,3,3-trideuteriopropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N/c1-2-3-4/h2-4H2,1H3/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYKZJWCGVVSQN-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
62.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Alphar,betar)-6-bromo-alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-3-quinolineethanol](/img/structure/B571565.png)





![8-Amino-5-oxo-2,3,5,6-tetrahydroimidazo[1,2-c]pyrimidine-7-carboxylic acid](/img/structure/B571577.png)




